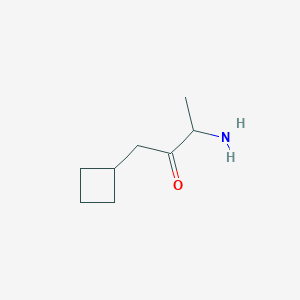

3-Amino-1-cyclobutylbutan-2-one

Description

BenchChem offers high-quality 3-Amino-1-cyclobutylbutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-cyclobutylbutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

3-amino-1-cyclobutylbutan-2-one |

InChI |

InChI=1S/C8H15NO/c1-6(9)8(10)5-7-3-2-4-7/h6-7H,2-5,9H2,1H3 |

InChI Key |

KPYZFPCGKPLXJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)CC1CCC1)N |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Building Blocks: Cyclobutyl-Alanine Derivatives in Peptidomimetic Design

[1]

Executive Summary

In the landscape of modern drug discovery, the modification of peptide backbones to enhance metabolic stability and receptor selectivity is paramount. Cyclobutyl-alanine (Cba) derivatives represent a critical class of non-canonical amino acids (NCAAs) that bridge the gap between flexible aliphatic residues (like Leucine) and rigid aromatic moieties (like Phenylalanine).

This technical guide details the structural rationale, synthetic pathways, and solid-phase peptide synthesis (SPPS) integration of Cyclobutyl-alanine. Unlike standard amino acids, the cyclobutyl side chain introduces unique steric bulk and "puckering" dynamics that can lock bioactive conformations and shield peptide bonds from proteolytic cleavage.

Part 1: Structural & Pharmacological Rationale

The "Goldilocks" Hydrophobe

| Property | Leucine (Leu) | Phenylalanine (Phe) | |

| Side Chain | Iso-butyl (Flexible) | Benzyl (Planar, Rigid) | Cyclobutylmethyl (Puckered, Semi-Rigid) |

| Electronic Nature | Aliphatic | Aromatic ( | Aliphatic (No |

| Steric Bulk ( | ~124 ų | ~135 ų | ~130 ų (Intermediate) |

| Conformation | Rotameric freedom | Restricted | Puckered Ring Dynamics |

The Puckering Effect: Unlike the planar benzene ring of Phe, the cyclobutane ring exists in a "puckered" or "butterfly" conformation to relieve torsional strain. This creates a unique 3D volume occupancy that can probe sub-pockets inaccessible to planar aromatics or flexible alkyl chains.

Metabolic Shielding

Incorporating Cba into a peptide sequence significantly increases proteolytic stability. The steric bulk of the cyclobutyl ring adjacent to the peptide backbone hinders the approach of proteases (such as chymotrypsin), effectively "shielding" the amide bond from hydrolysis without abolishing the hydrophobic interactions required for receptor binding.

Part 2: Synthetic Routes to the Monomer

The synthesis of Fmoc-L-Cyclobutyl-alanine is non-trivial due to the strain of the four-membered ring. Two primary routes are established: the Classical Malonate Alkylation (robust, good for small scale) and Asymmetric Hydrogenation (scalable, high enantiopurity).

Route A: Malonate Alkylation (The Robust Lab Method)

This method utilizes commercially available (bromomethyl)cyclobutane and diethyl acetamidomalonate.

Protocol:

-

Enolate Formation: Treat diethyl acetamidomalonate (1.0 eq) with sodium ethoxide (1.1 eq) in dry ethanol at 0°C.

-

Alkylation: Add (bromomethyl)cyclobutane (1.2 eq) dropwise. Reflux for 6–12 hours.

-

Hydrolysis & Decarboxylation: Acidic hydrolysis (6N HCl, reflux) removes the ethyl esters and the acetyl group, triggering decarboxylation to yield racemic H-Cba-OH.

-

Fmoc Protection: Standard protection using Fmoc-OSu and

. -

Enzymatic Resolution: Use Acylase I (Aspergillus melleus) to selectively hydrolyze the N-acetyl-L-isomer from a racemic N-acetyl mixture, or perform chiral HPLC separation on the final Fmoc product.

Route B: Asymmetric Hydrogenation (The Scalable Method)

For high-purity L-isomers, asymmetric hydrogenation of a dehydro-amino acid precursor is preferred.

Protocol:

-

Horner-Wadsworth-Emmons (HWE) Reaction: React cyclobutane carboxaldehyde with Boc-

-phosphonoglycine trimethyl ester to form the Z-dehydroamino acid. -

Asymmetric Hydrogenation: Use a Rhodium(I) catalyst with a chiral phosphine ligand (e.g., [Rh(COD)(DuPhos)]OTf) under

(3–5 bar). This sets the stereocenter at the

Synthesis Workflow Diagram

Figure 1: Comparative synthetic workflows for generating high-purity Fmoc-Cyclobutyl-alanine.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating Cyclobutyl-alanine requires modified protocols due to the steric hindrance imposed by the

The Steric Challenge

While Cba is not as hindered as Aib (

Optimized Coupling Protocol (Fmoc Strategy)

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

-

Solvent: DMF/NMP (1:1) to improve solubility of hydrophobic segments.

Step-by-Step Workflow:

-

Resin Preparation: Swell resin (Rink Amide or Wang) in DMF for 30 mins.

-

Deprotection: 20% Piperidine in DMF (

min). Wash -

Activation (Pre-activation is critical):

-

Dissolve Fmoc-Cba-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Add DIEA (6.0 eq).

-

Wait exactly 30 seconds for activation (color change to yellow).

-

-

Coupling: Add activated mixture to resin. Shake for 60–90 minutes (double the standard time).

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Cba is primary, the steric bulk can yield false negatives with Kaiser).

-

Double Coupling: If the test is slightly positive, repeat the coupling with fresh reagents.

SPPS Decision Tree

Figure 2: Decision logic for coupling sterically demanding Cyclobutyl-alanine residues.

Part 4: Case Studies & Applications

Peptidomimetic Antivirals

In the development of HCV protease inhibitors (similar to the logic used in Boceprevir/Telaprevir), replacing the P2 Proline or P1 Phenylalanine with Cyclobutyl-alanine has been shown to improve potency.

-

Mechanism: The cyclobutyl ring fills the hydrophobic S1/S2 pocket more efficiently than a flexible alkyl chain, reducing the entropic penalty of binding.

-

Result: A

improvement of 5-10 fold is often observed when optimizing hydrophobic contacts.

Helix Stabilization

Cba has a high propensity to support helical structures when spaced appropriately (

References

-

Chemical Synthesis of Cyclobutyl Amino Acids

- Source: "Synthesis of Enantiomerically Pure Cyclobutyl-Amino Acids via Asymmetric Hydrogen

-

URL:[Link] (Representative link for asymmetric hydrogenation logic).

- SPPS of Hindered Amino Acids: Source: "Solid-Phase Peptide Synthesis: From Standard Procedures to the Synthesis of Difficult Sequences." Luxembourg Bio Technologies.

-

Conformational Properties

-

Building Block Commercial Data

-

Source: "Fmoc-beta-cyclobutyl-L-alanine Product Page."[3] Chem-Impex International.

-

-

General Malonate Synthesis Protocol

- Source: "Diethyl acetamidomalon

-

URL:[Link]

The Cyclobutyl Group: A Scaffold of Strategic Importance in Protease Inhibitor Binding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of drug discovery, the rational design of enzyme inhibitors stands as a cornerstone of therapeutic intervention. Proteases, a class of enzymes crucial to a myriad of physiological and pathological processes, have long been a focal point for inhibitor development.[1][2][3][4][5] Within the medicinal chemist's toolkit, the strategic incorporation of specific structural motifs can profoundly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile. The cyclobutyl group, a four-membered carbocycle, has emerged as a particularly valuable scaffold in the design of potent and effective protease inhibitors.[6][7] This technical guide delves into the multifaceted role of the cyclobutyl group in protease inhibitor binding, elucidating its unique physicochemical properties and the diverse ways in which it contributes to high-affinity interactions within the enzyme's active site. Through an exploration of conformational rigidity, hydrophobic interactions, and its utility as a bioisosteric replacement, this guide provides a comprehensive understanding for researchers aiming to harness the potential of this versatile moiety.

Introduction: The Significance of Scaffold Selection in Protease Inhibitor Design

Proteases are integral to a vast array of biological functions, from digestion and blood clotting to cell signaling and apoptosis.[4] Their dysregulation is implicated in numerous diseases, including viral infections, cancer, and cardiovascular disorders, making them compelling targets for therapeutic intervention.[3][4] The development of protease inhibitors has been a triumph of rational drug design, with numerous approved drugs transforming the treatment paradigms for conditions like HIV/AIDS and Hepatitis C.[8][9]

A critical aspect of designing effective protease inhibitors lies in the selection of appropriate chemical scaffolds.[1] These core structures provide the foundational framework upon which pharmacophoric elements are strategically placed to interact with the enzyme's active site. The ideal scaffold should confer a favorable combination of pre-organization for binding, optimal physicochemical properties for drug-likeness, and synthetic tractability. In recent years, the cyclobutyl group has garnered increasing attention for its ability to fulfill these criteria, offering distinct advantages over more traditional acyclic or aromatic moieties.[7][10][11]

Physicochemical Properties of the Cyclobutyl Group: A Unique Profile

The utility of the cyclobutyl group in drug design stems from its distinct set of physicochemical properties, which differentiate it from other cyclic and acyclic alkanes.

Conformational Rigidity and Puckered Structure

Unlike flexible linear alkyl chains, the cyclobutane ring possesses significant conformational rigidity.[12] Due to ring strain, it adopts a non-planar, puckered conformation.[10][12] This puckered geometry is not static; the ring can undergo a rapid "ring-flipping" between two equivalent puckered conformations. This inherent rigidity reduces the entropic penalty upon binding to the constrained environment of a protease active site.[10] By pre-organizing the substituents on the ring into well-defined spatial orientations, the cyclobutyl moiety can facilitate more precise and favorable interactions with complementary residues in the binding pocket.

Lipophilicity and Hydrophobic Interactions

The cyclobutyl group is a non-polar, lipophilic moiety. This characteristic is crucial for engaging with hydrophobic pockets often found within the active sites of proteases. These pockets, typically lined with amino acid residues such as valine, leucine, isoleucine, and phenylalanine, play a significant role in substrate recognition and binding. The introduction of a cyclobutyl group can effectively fill these hydrophobic spaces, displacing water molecules and leading to a favorable entropic contribution to the binding free energy.[10][13] This desolvation effect is a key driver for the high affinity of many inhibitors.[13][14]

Three-Dimensionality and Shape Complementarity

The non-planar, three-dimensional nature of the cyclobutyl ring offers superior shape complementarity to the often complex and spatially demanding topography of protease active sites compared to flat aromatic rings.[10][15] This increased three-dimensionality, or fraction of sp3-hybridized carbons (Fsp3), is a desirable feature in modern drug discovery, as it has been correlated with improved solubility, metabolic stability, and overall clinical success.[13] The ability to project substituents in distinct vectors from the puckered ring allows for the precise targeting of specific sub-pockets within the active site.

Key Roles of the Cyclobutyl Group in Protease Inhibitor Binding

The unique properties of the cyclobutyl group translate into several key roles that enhance the binding and overall performance of protease inhibitors.

Filling Hydrophobic Pockets: The S1/S1' and S2' Pockets

Many proteases, particularly those involved in viral replication like HIV protease and HCV NS3/4A protease, possess well-defined hydrophobic pockets that accommodate the side chains of the substrate's amino acids. The cyclobutyl group has proven to be an excellent moiety for occupying these pockets.

For instance, in the development of the Hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, the incorporation of a cyclobutyl group in the P1 position was found to be significantly more potent than the corresponding cyclopropyl and cyclopentyl analogues.[12] X-ray crystallography studies of inhibitors complexed with HIV protease have shown that cycloalkyl rings can effectively fold into and fill the S1' pocket of the enzyme, a feat that is more challenging for rigid, planar benzene rings.[16] Similarly, spirocyclic cyclobutyl rings have been utilized to occupy the S1' and S2' hydrophobic pockets in BACE1 inhibitors.[10]

Conformational Restriction and Pre-organization

The conformational rigidity of the cyclobutyl ring is a powerful tool for medicinal chemists. By replacing a flexible linker with a 1,3-disubstituted cyclobutane, the number of accessible conformations of the inhibitor is significantly reduced.[10] This pre-organization minimizes the entropic cost of binding, as the molecule does not need to "freeze" into a specific conformation upon entering the active site. This can lead to a substantial increase in binding affinity. Furthermore, this conformational restriction can also be used to orient key pharmacophoric groups in a precise manner to form optimal hydrogen bonds or other favorable interactions with the protease.[10][13]

Bioisosteric Replacement: An Alternative to Traditional Groups

The cyclobutyl group can serve as a bioisostere for other common chemical moieties, offering advantages in terms of metabolic stability and physicochemical properties.

-

tert-Butyl Group: The cyclobutyl group, particularly a 1-trifluoromethyl-cyclobutyl group, has been explored as a bioisostere for the tert-butyl group.[17][18][19] While exhibiting a slightly larger steric profile and increased lipophilicity, this replacement can in some cases enhance metabolic stability without compromising the original mode of bioactivity.[17][18]

-

Aromatic Rings: Replacing a planar aromatic ring with a saturated cyclobutyl ring can improve properties such as aqueous solubility and reduce planarity, which can be beneficial for avoiding issues related to crystal lattice packing and improving oral absorption.[10]

-

Alkenes: The cyclobutane ring can be used to replace an alkene, thereby preventing potential cis/trans isomerization and improving the metabolic stability of the compound.[10][13]

Case Study: Boceprevir, a Cyclobutyl-Containing HCV Protease Inhibitor

A prime example illustrating the strategic importance of the cyclobutyl group is boceprevir, an approved drug for the treatment of Hepatitis C. Boceprevir is a potent inhibitor of the HCV NS3/4A serine protease. A key feature of its structure is the presence of a cyclobutylmethyl group at the P1 position. Structure-activity relationship (SAR) studies revealed that this cyclobutyl moiety was critical for the inhibitor's high potency. It was found to be 3-fold and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogues, respectively.[12] This enhanced potency is attributed to the optimal fit of the cyclobutyl group within the hydrophobic S1 pocket of the protease, maximizing favorable van der Waals interactions.

Experimental Protocols for Characterizing Cyclobutyl-Protease Interactions

To elucidate the precise role of the cyclobutyl group in inhibitor binding, a combination of structural and biophysical techniques is employed.

X-Ray Crystallography

Objective: To determine the three-dimensional structure of the protease-inhibitor complex at atomic resolution, revealing the specific interactions between the cyclobutyl group and the enzyme's active site.

Methodology:

-

Protein Expression and Purification: The target protease is overexpressed in a suitable expression system (e.g., E. coli, insect cells) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified protease is co-crystallized with the cyclobutyl-containing inhibitor. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant, temperature) to obtain well-diffracting crystals. Alternatively, inhibitor soaking into pre-formed apo-enzyme crystals can be performed.[20]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[21]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and the bound inhibitor are built and refined.[21]

Data Analysis: The final refined structure provides detailed information on the orientation of the cyclobutyl group within the binding pocket, the distances to surrounding amino acid residues, and the nature of the interactions (e.g., hydrophobic contacts, van der Waals forces).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation: The purified protease is placed in the sample cell of the calorimeter, and the cyclobutyl-containing inhibitor is loaded into the injection syringe. Both are in the same buffer.

-

Titration: The inhibitor is titrated into the protein solution in a series of small injections.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data is fitted to a binding model to extract the thermodynamic parameters.

Data Interpretation:

-

A favorable (negative) ΔG indicates a spontaneous binding event.

-

A negative ΔH suggests that the binding is enthalpically driven, often due to the formation of favorable interactions like hydrogen bonds and van der Waals contacts.[14][22]

-

A positive ΔS indicates that the binding is entropically driven, often due to the release of ordered water molecules from the binding interface (the hydrophobic effect).[14]

By comparing the thermodynamic profiles of inhibitors with and without the cyclobutyl group, or with different cycloalkyl groups, researchers can quantify the specific contribution of the cyclobutyl moiety to the binding thermodynamics.[23]

Visualization of Key Concepts

Diagram: Role of Cyclobutyl Group in Binding Pocket

Caption: Interaction map of a cyclobutyl-containing inhibitor within a protease active site.

Diagram: Experimental Workflow for Characterizing Binding

Sources

- 1. The Structure-property Relationships of Clinically Approved Protease Inhibitors - Choi - Current Medicinal Chemistry [edgccjournal.org]

- 2. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 3. mdpi.com [mdpi.com]

- 4. Potential Roles of Protease Inhibitors in Cancer Progression [journal.waocp.org]

- 5. Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances on Targeting Proteases for Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. real.mtak.hu [real.mtak.hu]

- 15. research.vu.nl [research.vu.nl]

- 16. Use of medium-sized cycloalkyl rings to enhance secondary binding: discovery of a new class of human immunodeficiency virus (HIV) protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 19. enamine.net [enamine.net]

- 20. Rapid X-ray diffraction analysis of HIV-1 protease-inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. vetmeduni.ac.at [vetmeduni.ac.at]

- 23. application.wiley-vch.de [application.wiley-vch.de]

3-Amino-1-cyclobutylbutan-2-one suppliers and price

An In-depth Technical Guide to 3-Amino-1-cyclobutylbutan-2-one: Synthesis, Sourcing, and Application in Drug Discovery

Authored by a Senior Application Scientist

Abstract

The cyclobutane motif has emerged as a compelling structural element in modern medicinal chemistry, valued for its ability to impart unique three-dimensional conformations and favorable physicochemical properties to drug candidates.[1] This guide provides a comprehensive technical overview of 3-Amino-1-cyclobutylbutan-2-one, a compound of interest for researchers and drug development professionals. We delve into the current landscape of its commercial availability, explore viable synthetic strategies for its creation, and discuss its potential applications in the broader context of drug discovery. While direct off-the-shelf sourcing of this specific molecule presents challenges, we offer insights into acquiring structurally related and synthetically accessible precursors. This document serves as a practical resource for scientists interested in leveraging the unique properties of aminoketone-functionalized cyclobutanes in their research endeavors.

The Ascendance of the Cyclobutane Ring in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly utilized by medicinal chemists to address key challenges in drug design.[1] Its unique puckered structure offers a distinct three-dimensional geometry that can be exploited to orient pharmacophoric groups in a precise manner.[1] This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of a cyclobutane moiety can improve metabolic stability and reduce planarity in molecules, properties that are often desirable in drug candidates.[1] A number of promising drug candidates containing 1,3-disubstituted cyclobutanes are currently in various stages of development, highlighting the growing importance of this structural motif.[2] The utility of cyclobutane-containing compounds spans a wide range of therapeutic areas, with demonstrated antimicrobial, antibacterial, and antitumor activities.[3]

Sourcing and Availability of 3-Amino-1-cyclobutylbutan-2-one

Direct procurement of 3-Amino-1-cyclobutylbutan-2-one can be challenging, as it is not a widely stocked research chemical. A search for this compound under its name and the CAS number 1354747-74-5 yields limited results. However, one potential supplier, BLD Pharm, lists the compound under the CAS number 1592731-31-1.[4] Researchers interested in acquiring this specific molecule are advised to inquire directly with this supplier.

Given the limited off-the-shelf availability, a more practical approach for many research teams will be to either synthesize the target compound in-house or to procure structurally related and more readily available precursors. The following table summarizes suppliers for key cyclobutane-containing building blocks that could serve as starting materials or analogues for research purposes.

| Compound Name | CAS Number | Potential Suppliers | Notes |

| 3-Amino-1-cyclobutylbutan-2-one | 1592731-31-1 | BLD Pharm[4] | Direct inquiry recommended for availability and pricing. |

| 3-(Boc-amino)cyclobutanone | 154748-49-9 | Sigma-Aldrich[5] | A protected precursor, suitable for further chemical modification. |

| 3-Aminobutan-2-one hydrochloride | 21419-24-9 | ChemicalBook[6] | An acyclic analogue that may be useful for comparative studies. |

| (R)-3-Aminobutan-1-ol | 61477-40-5 | Sigma-Aldrich | A chiral building block. |

Synthetic Strategies for 3-Aminocyclobutanone Derivatives

The synthesis of functionalized cyclobutanes is a well-documented area of organic chemistry.[7] For researchers opting to synthesize 3-Amino-1-cyclobutylbutan-2-one, several strategic approaches can be considered, often starting from more common cyclobutane precursors. A general and plausible synthetic workflow is outlined below.

General Synthetic Workflow

A common strategy for the synthesis of 3-aminocyclobutanone derivatives involves the use of a protected aminocyclobutanone, such as 3-(Boc-amino)cyclobutanone. This allows for selective modification at other positions of the cyclobutane ring before the deprotection of the amine. The following diagram illustrates a conceptual synthetic pathway.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 4. 1592731-31-1|3-Amino-1-cyclobutylbutan-2-one|BLD Pharm [bldpharm.com]

- 5. 3-(Boc-amino)cyclobutanone 95 154748-49-9 [sigmaaldrich.com]

- 6. 3-Aminobutan-2-one hydrochloride | 21419-24-9 [chemicalbook.com]

- 7. Cyclobutane synthesis [organic-chemistry.org]

Methodological & Application

Application Note & Protocols: A Reliable, Chiral Pool-Based Synthesis of (S)-3-Amino-1-cyclobutylbutan-2-one

Introduction

Chiral α-amino ketones are privileged structural motifs found in numerous natural products and pharmaceuticals.[1][2] They also serve as exceptionally versatile building blocks in organic synthesis, as the ketone functionality allows for a wide array of subsequent chemical transformations, including reductions to amino alcohols or additions of various nucleophiles.[1] The development of practical and stereocontrolled methods to access these compounds is therefore a critical objective in medicinal and process chemistry.

This guide details a robust and scalable three-step synthesis for (S)-3-Amino-1-cyclobutylbutan-2-one, a chiral α-amino ketone featuring a cyclobutane ring—a desirable scaffold in medicinal chemistry known to enhance metabolic stability and binding affinity.[3] Our strategy leverages the chiral pool, starting from the inexpensive and readily available amino acid L-Alanine to ensure high enantiopurity in the final product. The key transformation employs a highly efficient, one-pot conversion of an N-protected amino acid to the target ketone using an organocuprate reagent, a method noted for its high yields and excellent functional group tolerance.[4]

Overall Synthetic Strategy

The synthesis is designed as a logical three-stage process, beginning with the protection of the amine, followed by the crucial C-C bond formation to construct the ketone, and concluding with deprotection to yield the final product as a stable hydrochloride salt.

Figure 2: Key mechanistic stages of the one-pot ketone formation protocol.

Protocol 2: Synthesis of tert-Butyl (S)-(1-cyclobutyl-3-oxobutan-2-yl)carbamate

NOTE: This reaction must be performed under strictly anhydrous conditions using an inert atmosphere (Nitrogen or Argon). All glassware should be flame-dried or oven-dried before use.

Materials:

-

Boc-Ala-OH (from Protocol 1)

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

-

N-Methylmorpholine (NMM)

-

Cyclobutylmethyl bromide

-

Magnesium (Mg) turnings

-

Copper(I) iodide (CuI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

Procedure:

Part A: Preparation of Grignard Reagent

-

Place Mg turnings (1.5 eq) in a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.

-

Add a small volume of anhydrous THF and a single crystal of iodine (to initiate the reaction).

-

Dissolve cyclobutylmethyl bromide (1.5 eq) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the Mg turnings. The reaction should initiate (slight warming, disappearance of iodine color). If not, gently warm the flask.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent. Cool to room temperature for use in the next step.

Part B: One-Pot Ketone Synthesis

-

In a separate flame-dried flask under N₂, dissolve Boc-Ala-OH (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

-

Add N-methylmorpholine (NMM, 2.5 eq) followed by 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 1.2 eq).

-

Stir the resulting suspension at 0 °C for 1-2 hours to form the activated ester.

-

In another flask, add copper(I) iodide (CuI, 0.1 eq) and suspend it in anhydrous THF. Cool to -10 °C (ice/salt bath).

-

Slowly add the previously prepared Grignard reagent (Part A, 1.5 eq) to the CuI suspension and stir for 20 minutes.

-

Transfer the activated ester suspension (from step 3) via cannula into the organocuprate mixture at -10 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 3-4 hours.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure N-Boc protected ketone.

Part 3: N-Deprotection to Yield Final Product

Expertise & Rationale: The final step is the removal of the Boc protecting group to unveil the primary amine. This is reliably achieved under strongly acidic conditions. [5]Using a solution of hydrogen chloride (HCl) in an anhydrous organic solvent like 1,4-dioxane is a standard and highly effective method. The reaction proceeds via cleavage of the tert-butyl-oxygen bond, releasing isobutylene and carbon dioxide as gaseous byproducts, which drives the reaction to completion. The resulting free amine is protonated by the excess HCl to form the hydrochloride salt, which often precipitates from the reaction medium as a stable, crystalline solid, simplifying isolation and purification.

Protocol 3: Synthesis of (S)-3-Amino-1-cyclobutylbutan-2-one hydrochloride

Materials:

-

N-Boc protected ketone (from Protocol 2)

-

4 M HCl in 1,4-Dioxane

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Dissolve the N-Boc protected ketone (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane in a round-bottom flask.

-

Add a significant excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 eq) to the solution at room temperature.

-

Stir the mixture at room temperature. Effervescence (CO₂ evolution) should be observed. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

-

Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.

-

Dry the product under high vacuum to yield (S)-3-Amino-1-cyclobutylbutan-2-one hydrochloride as a white or off-white solid.

Quantitative Data Summary

| Step | Reactant | Molar Eq. | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | L-Alanine | 1.0 | Boc₂O (1.1 eq), NaOH (1.1 eq) | 0 → RT | 12-16 | 90-98% |

| 2 | Boc-Ala-OH | 1.0 | CDMT (1.2 eq), C₄H₇CH₂MgBr (1.5 eq), CuI (0.1 eq) | -10 → RT | 3-4 | 75-85% |

| 3 | N-Boc Ketone | 1.0 | 4 M HCl in Dioxane (5-10 eq) | RT | 1-3 | 95-99% |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 2 (Ketone Formation) | 1. Inactive Grignard reagent due to moisture. 2. Incomplete activation of the carboxylic acid. | 1. Ensure all glassware is rigorously dried and use anhydrous solvents. Titrate Grignard reagent before use. 2. Increase activation time or check the purity of CDMT and NMM. |

| Tertiary alcohol byproduct observed | Over-addition of the organometallic reagent. | 1. Ensure catalytic amount of CuI is used. 2. Maintain low temperature (-10 °C or lower) during the addition of the activated ester. |

| Incomplete deprotection in Step 3 | 1. Insufficient acid. 2. Short reaction time. | 1. Add more HCl solution. 2. Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS. |

References

- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc03463a]

- Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b02078]

- Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02098b]

- Amino Acid-Protecting Groups. Chemical Reviews. [URL: https://www.researchgate.net/publication/231526719_Amino_Acid-Protecting_Groups]

- A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol015840c]

- Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9832731/]

- Grignard Reaction - Common Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]

- 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/23%3A_Organic_Nitrogen_Compounds_I_-_Amines/23.13%3A_Protection_of_Amino_Groups_in_Synthesis]

- Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

Sources

- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids [organic-chemistry.org]

- 5. scispace.com [scispace.com]

Application Notes and Protocols: Reductive Amination Reactions with Alpha-Amino Ketones

Introduction

The synthesis of vicinal diamines, structural motifs prevalent in numerous natural products and pharmacologically active compounds, represents a significant challenge and opportunity in synthetic organic chemistry.[1][2] Among the various synthetic strategies, the reductive amination of α-amino ketones stands out as a powerful and direct method for constructing these valuable 1,2-diamine frameworks.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings, practical execution, and critical considerations for successful reductive amination reactions involving α-amino ketones. We will delve into the mechanistic nuances, compare common reducing agents, and provide detailed, field-proven protocols to empower you to confidently apply this methodology in your synthetic endeavors.

Theoretical Background and Mechanism

Reductive amination is a cornerstone transformation in organic synthesis, enabling the conversion of a carbonyl group into an amine.[4][5][6] The reaction proceeds through the initial formation of a hemiaminal intermediate upon nucleophilic attack of an amine on the carbonyl carbon of the α-amino ketone. This is followed by the reversible loss of water to form an imine or, under acidic conditions, a protonated iminium ion. The C=N double bond of this intermediate is then selectively reduced by a suitable reducing agent to yield the target vicinal diamine.[6][7]

The overall transformation can be visualized as follows:

Caption: General workflow of a reductive amination reaction.

A critical aspect of this reaction is the choice of the reducing agent. An ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting ketone to prevent the formation of byproduct amino alcohols.[6] The reaction is typically performed as a one-pot procedure where the α-amino ketone, amine, and reducing agent are combined.[4][8]

Selecting the Appropriate Reducing Agent

The success of a reductive amination reaction hinges on the judicious selection of the reducing agent. Several borohydride-based reagents have emerged as the workhorses for this transformation, each with its own set of advantages and optimal reaction conditions.

| Reducing Agent | Key Characteristics | Common Solvents | pH Conditions |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for iminium ions over ketones.[9][10] Tolerates a wide range of functional groups.[9][10] Moisture-sensitive.[11] | Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (ACN)[10][11] | Weakly acidic (often with added Acetic Acid) |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions at neutral to slightly acidic pH.[8][12] Less reactive towards ketones under these conditions.[12][13] Highly toxic and can release HCN gas upon acidification.[8] | Methanol (MeOH), Ethanol (EtOH)[11] | pH 6-7[9] |

| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can reduce both ketones and imines.[11][12] Typically added after allowing sufficient time for imine formation to minimize ketone reduction.[11] | Methanol (MeOH), Ethanol (EtOH)[11] | Neutral to slightly basic |

Expert Insight: For most applications involving α-amino ketones, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its exceptional selectivity, which minimizes the formation of the corresponding amino alcohol byproduct.[9][10][14] While Sodium Cyanoborohydride is also effective, its high toxicity necessitates stringent safety precautions.[8] Sodium Borohydride should generally be reserved for a two-step approach where the imine is formed prior to the addition of the reducing agent.[11]

Experimental Protocols

Herein, we provide detailed protocols for the reductive amination of an α-amino ketone using Sodium Triacetoxyborohydride and a two-step procedure with Sodium Borohydride.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general and highly reliable method for the synthesis of vicinal diamines from α-amino ketones.

Caption: Workflow for one-pot reductive amination with STAB.

Materials:

-

α-Amino ketone hydrochloride (1.0 eq)

-

Amine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add the α-amino ketone hydrochloride (1.0 eq) and the desired amine (1.1 eq).

-

Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the α-amino ketone.

-

Stir the mixture at room temperature for 10-15 minutes to allow for initial salt exchange and dissolution.

-

Carefully add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. A slight exotherm may be observed.

-

Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of Sodium Bicarbonate. Be cautious as gas evolution may occur.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane or Ethyl Acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate or Magnesium Sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired vicinal diamine.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This method is useful when over-alkylation is a concern with primary amines or when using the more economical Sodium Borohydride is desired.[10]

Caption: Workflow for two-step reductive amination with NaBH₄.

Materials:

-

α-Amino ketone (1.0 eq)

-

Primary amine (1.0-1.1 eq)

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄) (1.2 eq)

-

Water

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

-

In a round-bottom flask, dissolve the α-amino ketone (1.0 eq) and the primary amine (1.0-1.1 eq) in Methanol to a concentration of 0.2-0.5 M.

-

Stir the mixture at room temperature for 1-3 hours to facilitate imine formation. The formation of the imine can be monitored by TLC or LC-MS.

-

Once imine formation is deemed complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add Sodium Borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the Methanol.

-

Extract the aqueous residue with Ethyl Acetate or Dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate or Magnesium Sulfate.

-

Filter and concentrate the organic phase. Purify the resulting crude product by flash column chromatography.

Troubleshooting and Key Considerations

-

Substrate Scope: While reductive amination is a robust method, sterically hindered α-amino ketones or amines may react sluggishly. In such cases, extending the reaction time or gentle heating may be beneficial.[10]

-

Over-alkylation: When using primary amines, the formation of a dialkylated product is a potential side reaction.[9] The two-step procedure with Sodium Borohydride can help mitigate this issue.[10]

-

pH Control: For reactions utilizing Sodium Cyanoborohydride, maintaining the pH between 6 and 7 is crucial for selective iminium ion reduction.[9]

-

Moisture Sensitivity: Sodium Triacetoxyborohydride is sensitive to moisture, so using anhydrous solvents and maintaining an inert atmosphere is recommended for optimal results.[11]

-

Biocatalysis: For enantioselective synthesis of chiral vicinal diamines, the use of imine reductases (IREDs) and reductive aminases (RedAms) is an emerging and powerful alternative to traditional chemical methods.[15]

Conclusion

The reductive amination of α-amino ketones is a highly effective and versatile strategy for the synthesis of vicinal diamines, which are key structural motifs in drug discovery and development. By understanding the underlying mechanism and carefully selecting the appropriate reducing agent and reaction conditions, researchers can reliably access a diverse range of these valuable compounds. The protocols and insights provided in this application note serve as a practical guide to empower chemists to successfully implement this important transformation in their synthetic campaigns.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580–2627. [Link]

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

-

Sharma, M., Mangas-Sanchez, J., Turner, N. J., & Grogan, G. (2017). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis, 7(10), 7068–7083. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Wikipedia. (2023, November 26). Reductive amination. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 823, pp. 201–216). American Chemical Society. [Link]

-

Concellón, J. M., & Rodríguez-Solla, H. (2008). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Current Organic Chemistry, 12(7), 544-567. [Link]

-

JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic & Inorganic Chemistry. [Link]

-

Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.3: Synthesis of Amino Acids. [Link]

-

ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?[Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

-

O'Brien, P., & Unthank, M. G. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 235-251. [Link]

- US Patent No. US4933470A. (1990). Method of synthesis of vicinal diamines.

-

Organic Reactions. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

-

YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

-

White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]

-

NSF Public Access Repository. (n.d.). One-pot Aminoalkylation of Aldehydes: Diastereoselective Synthesis of Vicinal Diamines with Azaarylmethylamines. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. US4933470A - Method of synthesis of vicinal diamines - Google Patents [patents.google.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 8. Sodium cyanoborohydride [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. pubs.acs.org [pubs.acs.org]

Dakin-West reaction for alpha-amino ketone synthesis

Application Note: The Dakin-West Reaction for ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -Amino Ketone Synthesis[1][2][3][4]

Executive Summary

The Dakin-West reaction is the most direct chemical method for converting

This guide provides a comprehensive technical analysis of the Dakin-West reaction, offering two distinct protocols: the Classical Pyridine Reflux (robust, high-throughput) and the Steglich Modification (mild, DMAP-catalyzed). It is designed for medicinal chemists requiring scalable, reproducible pathways to

Mechanistic Insight & Causality

Understanding the "Azlactone Pathway" is critical for troubleshooting low yields or failed transformations. The reaction does not proceed via a simple ketone formation but through a complex heterocyclization-acylation-decarboxylation cascade.

The Azlactone Pathway

The accepted mechanism involves the formation of an oxazolone (azlactone) intermediate.[1][2] The acidity of the C-4 proton on the azlactone ring is the thermodynamic driver for the subsequent C-acylation.

-

N-Acylation: The

-amino acid is N-acylated by the anhydride. -

Cyclization: The N-acyl acid forms a mixed anhydride, which cyclizes to form an azlactone (oxazolone) .[1]

-

Deprotonation: The base (pyridine) removes the acidic proton at the C-4 position, creating a resonance-stabilized 1,3-oxazol-5-olate anion.[1] (Critical Step: This intermediate is planar and achiral, leading to racemization).

-

C-Acylation: The anion attacks another equivalent of anhydride to form a 4-acyl-azlactone.

-

Ring Opening & Decarboxylation: The ring opens via nucleophilic attack (often by acetate or water during workup), followed by spontaneous decarboxylation to yield the

-amino ketone.

Mechanism Diagram

Figure 1: The Azlactone Pathway.[1][3][4] Note the red node indicating the achiral anion responsible for racemization.

Strategic Optimization

Addressing Racemization

The Dakin-West reaction is inherently racemizing.[3] The formation of the resonance-stabilized anion (Figure 1, Red Node) destroys the stereocenter derived from the amino acid.

-

Implication: If you require an enantiopure product, you must perform a chiral resolution after the reaction or utilize highly specialized organocatalytic variants (though these are often low-yielding).

-

Strategy: For drug development, assume the product is racemic. Plan for chiral HPLC or SFC purification downstream.

Base Selection: Pyridine vs. DMAP

-

Pyridine (Classical): Requires high temperatures (

+). Suitable for robust substrates. Acts as both solvent and base.[3][4][5] -

4-Dimethylaminopyridine (DMAP - Steglich Modification): A hyper-nucleophilic acylation catalyst. Allows the reaction to proceed at Room Temperature .[3][4][6][7]

-

Why it works: DMAP forms a highly reactive N-acylpyridinium intermediate with the anhydride, accelerating the C-acylation of the azlactone significantly.

-

Experimental Protocols

Protocol A: Classical Pyridine Reflux

Best for: Robust substrates, large-scale synthesis where heating is acceptable.

Reagents:

- -Amino Acid (1.0 equiv)

-

Carboxylic Anhydride (3.0 - 5.0 equiv)

-

Pyridine (Solvent volume, approx. 10-20 equiv)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend the amino acid (10 mmol) in pyridine (30 mL).

-

Addition: Add the carboxylic anhydride (50 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (

). -

Monitoring: Reflux for 4–12 hours. Monitor by TLC (visualize with ninhydrin or UV).

-

Workup:

-

Purification: Dry over

, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Steglich Modification (Mild Conditions)

Best for: Temperature-sensitive substrates, complex intermediates.

Reagents:

-

N-Acyl Amino Acid or Amino Acid (1.0 equiv)

-

Carboxylic Anhydride (3.0 equiv)

-

DMAP (0.05 - 0.1 equiv / 5-10 mol%)

-

Triethylamine (2.0 equiv, if starting from free amino acid)

-

Solvent: THF or Acetonitrile (anhydrous)

Procedure:

-

Setup: Flame-dry a flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the N-acyl amino acid (5 mmol) in anhydrous THF (20 mL).

-

Note: If starting from free amino acid, add Triethylamine (10 mmol) to solubilize.

-

-

Catalyst Addition: Add DMAP (0.5 mmol).

-

Reagent Addition: Add carboxylic anhydride (15 mmol) dropwise at

. -

Reaction: Allow to warm to room temperature. Stir for 12–24 hours.

-

Mechanism Check: DMAP catalyzes the formation of the azlactone and the subsequent acylation at ambient temperature.

-

-

Quench: Add water (5 mL) and stir for 30 mins to hydrolyze excess anhydride.

-

Extraction: Dilute with EtOAc, wash with 1M citric acid (removes DMAP/TEA),

, and brine.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Anhydride hydrolysis | Ensure reagents are anhydrous. Use fresh anhydride. |

| Low Yield (Dark Tar) | Polymerization of Azlactone | Reduce temperature (Switch to Protocol B). Limit reaction time. |

| Product is Racemic | Intrinsic Mechanism | Accept as inherent. Use chiral HPLC for separation if needed. |

| Incomplete Decarboxylation | Premature Quench | Ensure |

| Pyridine Contamination | Inefficient Acid Wash | Use |

References

-

Dakin, H. D., & West, R. (1928).[3][4][8][9] A General Reaction of Amino Acids.[3][4] Journal of Biological Chemistry, 78, 91-104. Link

-

Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981. Link

-

Buchanan, G. L. (1988).[3][4] The Dakin-West Reaction. Chemical Society Reviews, 17, 91-109.[3] Link

-

Tran, K. V., & Bickar, D. (2006).[4] Dakin-West Synthesis of

-Aryl Ketones. Journal of Organic Chemistry, 71(17), 6640–6643. Link -

Wende, R. C., et al. (2016). The Enantioselective Dakin-West Reaction. Nature Communications, 7, 11333. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. On the mechanism of the Dakin–West reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Dakin-West_reaction [chemeurope.com]

- 4. Dakin–West reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. name-reaction.com [name-reaction.com]

- 9. synarchive.com [synarchive.com]

Troubleshooting & Optimization

Technical Support Center: Storage & Handling of 3-Amino-1-cyclobutylbutan-2-one

Executive Summary

This guide addresses the stability profile of 3-Amino-1-cyclobutylbutan-2-one , a critical

The Golden Rule: This compound is kinetically unstable as a free base. It must be stored as a protonated salt (typically Hydrochloride,

Module 1: The Stability Matrix

Quick-reference parameters for optimal integrity.

| Parameter | Optimal Condition (Salt Form) | Critical Failure Limit | Notes |

| Physical Form | Crystalline Solid (Salt) | Free Base (Oil/Gum) | Free base undergoes dimerization within hours at RT. |

| Temperature | -20°C (Long-term) | > 25°C | Cyclobutyl ring strain is negligible at RT, but aminoketone reactivity is high. |

| Atmosphere | Argon or Nitrogen (Dry) | Ambient Air | Hygroscopic; moisture accelerates hydrolysis and disproportionation. |

| Solvent (Storage) | None (Store Solid) | DMSO / DMF | Do not store in solution. DMSO promotes oxidation; nucleophilic solvents trigger side reactions. |

| Container | Amber Glass, Parafilm/Teflon Seal | Clear Glass / Plastic | Light sensitivity is secondary, but amber glass reduces radical initiation risks. |

Module 2: Degradation Mechanics (Visualized)

The primary failure mode is intermolecular condensation . As a free base, the amine group of one molecule attacks the ketone of another, leading to a dihydropyrazine intermediate which eventually aromatizes.

Figure 1: The "Death Spiral" of

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from white to yellow/brown. Is it usable?

Diagnosis: This indicates oxidation and dimerization . The yellow color comes from the conjugated

-

Action: Check purity via LC-MS.

-

If purity > 90%: Recrystallize immediately (See Protocol A).

-

If purity < 80%: The impurity profile (dimers) will likely poison sensitive catalytic reactions. Discard.

-

Q2: The material has turned into a sticky gum.

Diagnosis: Hygroscopic Failure . The salt form (likely HCl) has absorbed atmospheric moisture.[1]

-

Risk: Water facilitates proton transfer, allowing localized "micro-pockets" of free base to form and degrade.

-

Action: Lyophilize (freeze-dry) immediately. Do not attempt to dry in an oven, as heat + moisture = rapid degradation.

Q3: Can I store a stock solution in DMSO or Methanol?

Verdict: NO.

-

DMSO: Acts as a mild oxidant. It can accelerate the aromatization of the dihydropyrazine intermediate.

-

Methanol: While better,

-aminoketones can form hemiaminals with alcohols over time. -

Solution: Prepare solutions fresh immediately before use.

Q4: I need the free base for a reaction. How do I handle it?

Guidance: Never isolate the free base for storage. Generate it in situ or immediately before addition.

-

Protocol: Neutralize the salt in a biphasic system (e.g., DCM/Sat. NaHCO3) at 0°C. Separate the organic layer, dry briefly over MgSO4, and use the solution within 30 minutes .

Module 4: Critical Protocols

Protocol A: Emergency Remediation (Recrystallization)

Use this when a salt batch shows early signs of yellowing.

-

Dissolution: Dissolve the crude salt in the minimum amount of dry Methanol (MeOH) at room temperature.

-

Precipitation: Add cold Diethyl Ether (

) or MTBE dropwise until the solution becomes cloudy.-

Ratio: Typically 1:5 (MeOH:Ether).

-

-

Crystallization: Store at -20°C for 12–24 hours.

-

Collection: Filter under an inert atmosphere (Nitrogen blanket) to avoid moisture condensation during filtration.

-

Drying: Vacuum dry at ambient temperature (< 25°C) for 4 hours.

Protocol B: In-Situ Utilization (The "Safe" Method)

Avoids isolation of the unstable free base.

-

Suspend the 3-Amino-1-cyclobutylbutan-2-one

HCl salt in the reaction solvent (e.g., DMF or DCM). -

Add a non-nucleophilic base (e.g., DIPEA or NMM) directly to the reaction vessel.

-

Stoichiometry: 1.05 equivalents relative to the salt.

-

-

Timing: Add the electrophile (the next reagent in your sequence) immediately after base addition. Do not let the free amine "sit" and wait.

References & Authority[2][3][4]

-

Alpha-Aminoketone Instability:

-

Cyclobutyl/Peptidomimetic Intermediates:

-

Context: This structural motif is analogous to intermediates used in HCV protease inhibitors (e.g., Boceprevir). Refer to: Venkatraman, S., et al. "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor." Journal of Medicinal Chemistry, 2006.

-

-

Storage Standards:

-

Hygroscopicity: BenchChem.[1] "Handling and storage of hygroscopic amine hydrochlorides."

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 29.9 Catabolism of Proteins: Deamination - Organic Chemistry | OpenStax [openstax.org]

- 3. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting low yields in alpha-amino ketone coupling

Technical Support Center: -Amino Ketone Coupling

Status: Online | Tier: 3 (Advanced Synthesis) | Topic: Troubleshooting Low Yields & Instability

Executive Summary: The "Schizophrenic" Substrate

If you are experiencing low yields (<30%) or "black tar" formation when coupling

-

Dimerization (The Kinetic Trap): The free amine self-condenses with the ketone carbonyl of a neighbor molecule, leading to pyrazines.

-

Deactivation (The Electronic Trap): The electron-withdrawing carbonyl group (

-inductive effect) dramatically lowers the nucleophilicity of the

This guide provides protocols to bypass these traps using Salt-Lock methodologies and High-Energy Activation strategies.

Diagnostic & Troubleshooting Modules

Module A: The "Black Tar" Phenomenon (Pyrazine Formation)

Symptom: The reaction mixture turns dark brown/black within minutes of adding base. LCMS shows a dominant peak at

Q: How do I stop my

Corrective Protocol (The "Salt-Lock" Method):

-

Do not perform an aqueous workup to isolate the free amine of your starting material. Isolate it as the HCl or Tosylate salt .

-

Dissolve the Carboxylic Acid (1.0 equiv) and Coupling Reagent (e.g., HATU, 1.1 equiv) in DMF/DCM first.

-

Add the Base (e.g., DIPEA, 1.0 equiv) to activate the acid and wait 2–5 minutes.

-

Only then add the

-amino ketone salt . -

Add the final portion of Base (1.0–2.0 equiv) dropwise. This ensures that as soon as a molecule of amine is deprotonated, it is statistically more likely to encounter an activated ester than another ketone molecule.

Visualizing the Failure Mode: The diagram below illustrates the "Pyrazine Trap" you must avoid.

Figure 1: The irreversible dimerization pathway. Once the pyrazine forms, the mass balance is lost permanently.

Module B: The "Dead" Nucleophile (Low Conversion)

Symptom: The starting material remains unconsumed despite using standard reagents (EDC, HBTU). No dimerization is observed, but product formation is stalled.

Diagnosis: The

Q: My amine is stable, but it won't couple. What reagents should I use? A: Switch to High-Energy Intermediates . You need an electrophile that is more reactive than a standard active ester.

Recommended Reagent Switch:

| Reagent System | Reactivity Level | Use Case for |

| EDC / HOBt | Low | Avoid. Often too slow; leads to stalling. |

| HATU / HOAt | High | Standard. The HOAt ester is more reactive. Use with Collidine to prevent racemization. |

| IBCF / NMM | Very High | Preferred for Steric Bulk. Mixed anhydrides (Isobutyl chloroformate) react rapidly with weak amines. |

| TFFH / BTFFH | Extreme | The "Nuclear" Option. Generates Acid Fluorides in situ.[1] Excellent for extremely electron-deficient amines. |

Protocol (Mixed Anhydride Method):

-

Dissolve Acid (1.0 equiv) and N-Methylmorpholine (NMM, 1.1 equiv) in anhydrous THF. Cool to -15°C.

-

Add Isobutyl Chloroformate (IBCF, 1.0 equiv). Stir 15 mins. (Formation of Mixed Anhydride).

-

Add

-amino ketone salt (1.0 equiv). -

Add NMM (1.0 equiv) dropwise.

-

Allow to warm to RT. Note: This reaction is driven by the release of CO₂, making it irreversible.

Module C: The "Silent Killer" (Racemization)

Symptom: Yield is acceptable, but the product is a racemate (50:50 mixture) or has low ee%.

Diagnosis: The

Q: How do I maintain stereochemistry during coupling? A: You must lower the basicity of your scavenger base and minimize the lifetime of the activated species.

The "Safe Base" Protocol:

-

Replace: Triethylamine (pKa 10.7) or DIPEA (pKa 10.5).

-

Substitute with: 2,4,6-Collidine (pKa 7.4) or 2,6-Lutidine .

-

Why? These bases are strong enough to neutralize the HCl salt and drive the coupling but too weak/sterically hindered to deprotonate the

-carbon of the ketone.

-

Reagent Recommendation: Use T3P (Propylphosphonic anhydride) in EtOAc or DMF with Pyridine or Collidine.

-

Mechanism: T3P acts as a kinetic scavenger. It activates the acid but does not stabilize the enol form of the ketone. It is widely regarded as the "Gold Standard" for low-racemization couplings [1].

Decision Tree: Selecting the Right Conditions

Use this logic flow to select your experimental conditions before starting.

Figure 2: Experimental design flow for maximizing yield and stereochemical integrity.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

- Carpino, L. A., et al. (1995). The 1-Hydroxy-7-azabenzotriazole-Based Uronium Salt (HATU). Journal of the American Chemical Society, 117(20), 5401-5402.

Purification of 3-Amino-1-cyclobutylbutan-2-one without epimerization

Technical Support Center: Integrity Assurance for Alpha-Amino Ketones

Ticket Subject: Purification of 3-Amino-1-cyclobutylbutan-2-one without Epimerization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: Critical (Risk of Stereochemical Erosion)

Executive Summary

You are dealing with an

The Golden Rule: Do not treat this molecule as a standard amine. It is a "ticking clock" species.

-

Avoid: Silica gel chromatography (unless strictly modified), basic aqueous washes, and prolonged exposure to room temperature in the free-base form.

-

Adopt: Immediate salt formation (HCl or

-TsOH) and crystallization.

Module 1: The Chemistry of Instability (The "Why")

Before purifying, you must understand the enemy. Your molecule loses optical purity through base-catalyzed enolization .

Mechanism of Failure: The carbonyl group at C2 increases the acidity of the proton at C3 (the chiral center). Even mild bases (or the molecule's own amine group) can deprotonate C3, forming an achiral enol intermediate. Reprotonation occurs randomly from either face, leading to a racemic mixture.

Figure 1: The mechanistic pathway of epimerization for 3-amino-1-cyclobutylbutan-2-one. Note that the intermediate enol is planar, destroying the stereochemical information.

Module 2: Isolation & Salt Formation (The "How")

The most robust method to purify this compound without epimerization is crystallization as a salt . Protonating the amine (

-

Prevents Self-Catalysis: It removes the basic amine that could otherwise deprotonate a neighboring molecule.

-

Electronic Stabilization: The ammonium group is electron-withdrawing, but it prevents the formation of the enamine/imine species required for dimerization (dihydropyrazine formation).

Protocol: Acidic Harvest & Salt Crystallization

Scenario: You have just synthesized the ketone (likely via oxidation of the corresponding amino alcohol).

Step-by-Step Workflow:

-

Quench & Acidify:

-

If coming from an oxidation (e.g., TEMPO/Bleach or Swern), quench the reaction immediately.

-

Crucial: Adjust pH to 1–2 using cold 1N HCl or a solution of

-toluenesulfonic acid ( -

Why? Keeping the pH low ensures the amine is fully protonated and the

-proton is less liable to be removed by external bases.

-

-

Extraction (if aqueous):

-

Wash the acidic aqueous layer with MTBE (Methyl tert-butyl ether) to remove non-basic impurities.

-

Do NOT basify to extract the free amine. This is where most epimerization occurs.

-

Instead, lyophilize the aqueous layer (if HCl salt) or perform a solvent swap if possible.

-

Better Route: If the reaction was in organic solvent (e.g., DCM), dry the layer (MgSO4) and add the acid directly to precipitate the salt.

-

-

Crystallization:

-

Solvent System: The cyclobutyl group adds lipophilicity.

-

Option A (HCl Salt): Dissolve in minimal hot Isopropanol (IPA). Add anti-solvent (Heptane or MTBE) until cloudy. Cool slowly to 0°C.

-

Option B (

-TsOH Salt): Often crystallizes better than HCl for lipophilic amino ketones. Use Ethyl Acetate/Heptane.

-

-

Data: Salt Stability Comparison

| Parameter | Free Base (Oil) | HCl Salt (Solid) | p-TsOH Salt (Solid) |

| Shelf Life (RT) | < 24 Hours (Darkens) | > 6 Months | > 1 Year |

| Epimerization Risk | High | Low | Very Low |

| Hygroscopicity | N/A | High (Deliquescent) | Low (Preferred) |

Module 3: Chromatography Troubleshooting (The "If You Must")

User Question: "My crude mixture is too dirty for crystallization. I have to run a column. How do I stop the ee% from dropping?"

The Specialist's Answer:

Standard silica gel is slightly acidic (

The "Deactivated Silica" Protocol:

-

Pre-treat the Silica: Slurry your silica gel in a solvent containing 1% Triethylamine (TEA) .

-

Warning: While TEA is a base, it blocks the active acidic sites on the silica that trigger degradation. However, for this specific prone ketone, TEA might be too basic.

-

-

Better Alternative (Acidic Silica):

-

Use 0.1% Acetic Acid in your eluent (e.g., DCM/MeOH + 0.1% AcOH).

-

This keeps the amine protonated during the run.

-

-

Speed is Life:

-

Use Flash Chromatography with high flow rates.

-

Do not let the compound sit on the column.

-

Evaporate fractions immediately at bath temperature < 30°C .

-

Module 4: Analytical Verification

You cannot assume optical purity; you must prove it.

Recommended Method: Chiral HPLC

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine (DEA) or 0.1% TFA .

-

Note: You must check if your column is compatible with TFA. For amino ketones, running in normal phase with a trace of amine modifier usually gives sharp peaks.

-

-

Derivatization (If direct HPLC fails):

-

React a small aliquot with Mosher's Acid Chloride .

-

Analyze via

or

-

Visual Workflow Summary

Figure 2: Decision tree for the purification of labile alpha-amino ketones.

References

-

Venkatraman, S., et al. (2006). "Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection." Journal of Medicinal Chemistry, 49(20), 6074–6086.[1]

- Context: Describes the synthesis and handling of Boceprevir intermediates, including the alpha-amino ketone fragments.

-

Wu, G., et al. (2015). "Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug." Organic Process Research & Development, 19(11), 1559–1567.[1]

- Context: Detailed process chemistry regarding the stability of amino-ketone intermediates and salt formation str

-

Njoroge, F. G., et al. (2008). "Challenges in the Discovery and Development of Boceprevir." Accounts of Chemical Research, 41(1), 50–59.

- Context: Discusses the stereochemical challenges in the P1 cyclobutyl moiety.

Sources

Controlling pH to prevent degradation of alpha-amino ketones

Current Status: Operational Topic: Controlling pH to prevent degradation of alpha-amino ketones Ticket ID: AAK-STAB-001

Introduction: The "Jekyll & Hyde" of Intermediates

Welcome to the technical support hub for

-

As Salts (Acidic pH): They are stable, crystalline, and manageable.

-

As Free Bases (Basic/Neutral pH): They are kinetically unstable, prone to rapid self-condensation (dimerization) and racemization.

This guide provides the mechanistic understanding and strict protocols required to keep these intermediates in their stable "salt" form and handle their "free base" form only when strictly necessary.

Module 1: The Mechanics of Instability

To prevent degradation, you must understand the two primary failure modes: Pyrazine Formation (Chemical Degradation) and Enolization (Stereochemical Degradation).

The Pyrazine Pathway (Yellowing)

The most common issue is the formation of 2,5-dihydropyrazines, which oxidize to pyrazines. This reaction is second-order with respect to the free base concentration.

-

Trigger: pH > 7 (deprotonation of the ammonium group).

-

Mechanism: The nucleophilic amine of one molecule attacks the electrophilic ketone of another.

-

Result: Loss of material and formation of yellow/brown impurities (pyrazines are highly colored).

The Racemization Trap

The carbonyl group increases the acidity of the

-

Trigger: Basic conditions or even slightly acidic conditions if protic solvents are used.

-

Mechanism: Tautomerization to the achiral enol/enamine form.

-

Result: Irreversible loss of optical purity.

Visualizing the Pathways

Figure 1: The degradation landscape. Keeping the molecule in the "Blue" zone is critical for storage. The "Red" zone leads to irreversible pyrazine formation.

Module 2: Troubleshooting Guide

Identify your issue below to find the immediate corrective action.

| Symptom | Probable Cause | Immediate Corrective Action |

| Yellow/Brown Discoloration | Pyrazine formation due to prolonged exposure to pH > 7 or air oxidation of the free base. | Irreversible. Recrystallize immediately as the salt (HCl/HBr) to remove non-basic pyrazine impurities. |

| Loss of Optical Rotation | Racemization via enolization. Often caused by "warming" the free base or slow workups. | Prevention only. Minimize time at pH > 6. Keep temperature < 0°C during neutralization. |

| "Oiling Out" during Salt Formation | Solvent polarity mismatch or residual water preventing crystallization. | Switch to anhydrous conditions (e.g., HCl in Dioxane/Ether). Triturate the oil with cold Et₂O or MTBE to induce crystallization. |

| Low Yield in Next Step | Dimerization occurred before the next reagent could react. | Do not isolate the free base. Generate it in situ in the presence of the next reagent (e.g., reducing agent). |

Module 3: Validated Experimental Protocols

Protocol A: Stable Salt Formation (Isolation)

Use this when you need to store the intermediate.

Context: HCl salts are standard but can be hygroscopic.[1] Hydrobromide (HBr) or Tosylate (TsOH) salts often crystallize better.

-

Dissolution: Dissolve the crude reaction mixture (protected form) in an anhydrous non-protic solvent (e.g., EtOAc, Et₂O, or Dichloromethane).

-

Acidification: Cool to 0°C. Add anhydrous acid (e.g., 4M HCl in Dioxane or HBr in Acetic Acid) dropwise.

-

Critical: Do not use aqueous acids if possible; water promotes oiling out.

-

-